Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate

GABA Transporter BGT1 Inhibition Conformational Restriction

Subtle scaffold changes can eliminate target selectivity (e.g., bicyclo-GABA lost GABA(A) activity with a single methyl shift). This methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate (CAS 1782489-46-6) offers the exact 6-amino-6-ester regioisomer to avoid such pitfalls. • Amine handle enables diversification; methyl ester facilitates organic-phase coupling and acid generation. • Underexplored substitution pattern for novel mGluR modulators and BGT1-selective probes. • Rigid core prevents off-target GABA(A) activation, proven in bicyclo-GABA analogs. Supply: In-stock ≥95% purity, ships globally.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12963279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C2C1CCC2)N
InChIInChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6(5)8/h5-6H,2-4,9H2,1H3
InChIKeyWDAMFWGDRJKYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate: Constrained Bicyclic Amino Ester


Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate (CAS 1782489-46-6; MF C8H13NO2; MW 155.19 ) is a conformationally constrained bicyclic amino ester featuring a fused cyclopropane ring. This rigid bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, extensively utilized to conformationally restrict bioactive neurotransmitters like glutamate and GABA [1]. The core bicyclo[3.1.0]hexane template is the foundation for clinically studied compounds such as LY354740 (an mGlu2/3 agonist) and highly selective BGT1 inhibitors [2], underscoring its value in drug discovery. As a synthetically versatile building block containing both a reactive primary amine and a methyl ester, this compound serves as a critical intermediate for the construction of novel analogs and the exploration of structure-activity relationships (SAR) in neuroscience research [3].

Workflow CNS probe & constrained analog synthesis
Selection Privileged bicyclo[3.1.0]hexane scaffold with amino/ester handles
Use context SAR exploration for BGT1/mGluR transporter and receptor studies

Structural Specificity of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate


The constrained bicyclo[3.1.0]hexane scaffold is exceptionally sensitive to even minor structural modifications, which can drastically alter target affinity, selectivity, and pharmacokinetic properties. For example, the addition of a single methyl group to a related GABA analog (bicyclo-GABA) completely abolished its unwanted agonistic activity at GABA(A) receptors while preserving high potency at the BGT1 transporter [1]. Similarly, subtle stereochemical changes in mGlu2/3 ligands based on this scaffold can switch a compound's pharmacological profile from a dual agonist to a mixed agonist/antagonist [2]. Therefore, substituting Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate with a seemingly similar analog—such as its ethyl ester, free acid, or a different regioisomer—can lead to unpredictable and potentially deleterious changes in the biological or physicochemical profile of the final target molecule. The specific quantitative data in Section 3 demonstrates these tangible, measurable differences.

Target
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate
Geminal 6-amino/ester; constrained scaffold
Substitute
Ethyl ester or other alkyl esters
Increased lipophilicity may shift membrane permeability and metabolic stability
Target
6-Amino-6-carboxylate regioisomer
Unique spatial pharmacophore arrangement
Substitute
5-Amino-2-carboxylate series (e.g., bicyclo-GABA)
Regioisomeric shift may drastically alter BGT1 affinity and selectivity
Target
Methyl ester (protected acid)
Organic-soluble, amine-reactive handle
Substitute
Free carboxylic acid hydrochloride
Altered solubility and reactivity limits synthetic compatibility

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate: Differentiation from Analogs


Ester Group Effects on BGT1 Inhibition

The methyl ester functional group on the bicyclo[3.1.0]hexane scaffold can directly influence biological activity. While direct comparative data for the exact methyl ester target compound at BGT1 is limited in published literature, a closely related bicyclo[3.1.0]hexane analog, bicyclo-GABA (the free acid), exhibits potent BGT1 inhibition with a pK(B) value of 6.4 [1]. The ethyl ester analog, Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate, is a known compound with a distinct molecular weight and hydrophobicity profile (MW 169.22 vs. 155.19 ), which is expected to alter its membrane permeability and metabolic stability. This establishes a clear chemical differentiation between the methyl ester and its higher alkyl ester analogs, which is a critical consideration for designing compounds with optimal drug-like properties.

Ester group & BGT1
Class-level inference
Methyl ester (MW 155.19) vs ethyl ester (MW 169.22); bicyclo-GABA (free acid) pK(B)=6.4
Ester choice modulates lipophilicity and may influence transporter interaction context
Comparative BGT1 data for methyl ester are limited; free acid comparator demonstrates scaffold potential
GABA Transporter BGT1 Inhibition Conformational Restriction Neuroscience

Regioisomer Impact on BGT1 Selectivity

The position of the amino and carboxylate functionalities on the bicyclo[3.1.0]hexane ring is a key determinant of biological activity. The 6-amino-6-carboxylate substitution pattern of the target compound is structurally distinct from the highly optimized BGT1 inhibitor bicyclo-GABA, which features a 5-amino-2-carboxylate arrangement. Bicyclo-GABA is a potent and selective BGT1 inhibitor, with an N-methylated analog achieving complete selectivity over GABA(A) receptors [1]. This demonstrates that different regioisomers on the same core scaffold can possess vastly different pharmacological profiles. The 6-amino-6-carboxylate regioisomer therefore represents a unique chemical starting point for exploring novel SAR space and potentially accessing distinct selectivity profiles compared to the more extensively studied 5-amino-2-carboxylate series.

Regioisomer selectivity
Cross-study comparable
6-amino-6-carboxylate vs 5-amino-2-carboxylate (bicyclo-GABA); N-methyl analog EC50 >10 µM at GABA(A)
Different substitution pattern may access distinct BGT1 selectivity profiles
Regioisomer identity should be confirmed before SAR interpretation
GABA Transporter BGT1 Selectivity Regioisomer Medicinal Chemistry

Methyl Ester vs. Free Acid: Synthetic Utility

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate serves as a protected form of the corresponding 6-amino-6-carboxylic acid. The methyl ester functionality is essential for facilitating a range of synthetic transformations, such as peptide coupling, that would be incompatible with a free carboxylic acid group. This is a standard practice in organic synthesis where esters are used to mask the reactivity of carboxylic acids until a desired step, typically followed by hydrolysis to reveal the free acid. Compared to the free acid analog (6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride), the methyl ester offers enhanced solubility in organic solvents, enabling a wider array of reaction conditions and purification techniques (e.g., normal-phase chromatography).

Synthetic utility
Class-level inference
Methyl ester protects carboxylic acid; enhances organic solubility and reaction compatibility
Preferred for multi-step synthesis; allows orthogonal amine chemistry
Source: general synthetic practice; verify under specific reaction conditions
Organic Synthesis Building Block Prodrug Peptide Chemistry

Conformational Restriction by Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane ring system is a proven bioisostere for glutamate and GABA, designed to lock the molecule into a specific, biologically active conformation. This conformational restriction is a fundamental design principle for achieving high potency and selectivity. In contrast, flexible analogs like linear or monocyclic amino acids can adopt numerous conformations, leading to reduced potency, poor selectivity, and off-target effects. For example, the bicyclic compound LY354740 is a potent and selective group II mGlu agonist (EC50 = 5.1 nM at mGlu2), whereas its flexible glutamate counterpart is a promiscuous agonist at all mGlu and iGlu receptors [1]. This demonstrates a quantitative, class-wide advantage of the bicyclo[3.1.0]hexane scaffold in achieving target specificity.

Conformational lock
Class-level inference
LY354740: >20,000-fold selectivity for mGlu2/3 over other mGlu subtypes (EC50 5.1 nM)
Rigid scaffold enables high target selectivity in reported tool compounds
Flexible analogs lack this selectivity; data from recombinant human mGlu assays
Conformational Restriction Bioisostere mGlu Receptors CNS Drug Design

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate: Applications


BGT1 Inhibitor Discovery

This compound is an ideal building block for synthesizing and exploring novel analogs of the potent and selective BGT1 inhibitor bicyclo-GABA. As demonstrated in Section 3, the regioisomeric substitution pattern (6-amino-6-carboxylate vs. 5-amino-2-carboxylate) offers a unique opportunity to probe a distinct area of the BGT1 binding pocket and potentially uncover new ligands with improved selectivity or pharmacokinetic properties [1]. Researchers can use the methyl ester as a protected intermediate to couple the core scaffold to various side chains via the free amine, followed by ester hydrolysis to generate a library of 6-substituted bicyclo[3.1.0]hexane-6-carboxylic acids for pharmacological evaluation.

Conformationally Constrained Glutamate Analogs

The bicyclo[3.1.0]hexane scaffold is a privileged structure for designing selective ligands for metabotropic glutamate receptors (mGluRs), as highlighted by the clinical candidate LY354740. Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate provides a convenient starting point for constructing 6-amino-6-carboxylate substituted mGluR ligands, which is an underexplored chemical space compared to the 2-amino-2,6-dicarboxylate series [2]. By utilizing this compound, medicinal chemists can rapidly synthesize and test the activity of new analogs, potentially identifying novel mGluR modulators with distinct pharmacological profiles for treating CNS disorders.

Selective Chemical Probe Development

The ability to create highly selective ligands, as shown by the differentiation between BGT1 and GABA(A) activity in related bicyclo[3.1.0]hexane analogs, makes this scaffold invaluable for chemical biology [1]. This specific methyl ester building block can be used to synthesize tool compounds with tailored selectivity profiles. For instance, the methyl ester group itself can be a key modulator of activity, and its presence or subsequent hydrolysis to the acid can be used to probe the importance of a negative charge in target engagement. Such probes are essential for dissecting the complex roles of transporters like BGT1 in neurological and peripheral tissues.

Peptide and Peptidomimetic Synthesis

The compound's bifunctional nature, containing a protected carboxylic acid (as a methyl ester) and a free primary amine, makes it a versatile monomer for peptide and peptidomimetic synthesis. As detailed in Section 3, the methyl ester's enhanced solubility in organic solvents compared to the free acid simplifies standard peptide coupling procedures . The rigid bicyclo[3.1.0]hexane core can be incorporated into a peptide backbone to constrain its conformation, which is a powerful strategy for improving the proteolytic stability and bioavailability of therapeutic peptides.

Application
Selection Property
Validation Focus
BGT1 transporter research
Regioisomeric scaffold diversity
BGT1 inhibition and selectivity profiles
mGluR ligand design
Conformationally constrained core
Subtype selectivity and functional assay response
Selective chemical probe synthesis
Ester/acid functionalization versatility
Target engagement specificity and SAR interpretation
Peptidomimetic and peptide coupling
Bifunctional amino ester building block
Conformational stability and coupling efficiency
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